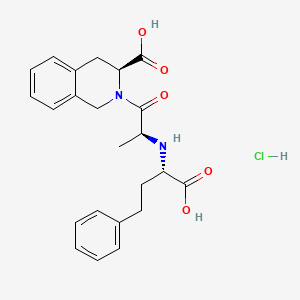

Quinaprilat hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H27ClN2O5 |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |

InChI Key |

YQJDLRLEBDSBCP-ZAFWUOJLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quinaprilat Hydrochloride on Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinapril hydrochloride is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat. Quinaprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of quinaprilat on ACE, including its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these properties.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloprotease that plays a central role in this pathway. ACE has two homologous catalytic domains: the N-domain and the C-domain. While both domains are catalytically active, the C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.

Quinaprilat's Mechanism of Action on ACE

Quinaprilat functions as a competitive inhibitor of ACE, binding to the active site of both the N- and C-domains with high affinity. This binding prevents the interaction of the natural substrate, angiotensin I, with the enzyme, thereby blocking its conversion to angiotensin II. The inhibition of ACE by quinaprilat leads to a decrease in circulating levels of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. Furthermore, the inhibition of bradykinin degradation by quinaprilat contributes to its antihypertensive effect.

Binding Kinetics and Inhibitory Potency

The inhibitory potency of quinaprilat on ACE has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In studies using plasma from rats, quinaprilat demonstrated potent inhibition of ACE with the following IC50 values[1]:

| ACE Source | IC50 Value (nM) |

| Plasma | 0.033 - 0.036 |

| Lung Homogenate | 0.21 - 0.27 |

These low nanomolar IC50 values highlight the high affinity of quinaprilat for the angiotensin-converting enzyme.

Structural Interactions with the ACE Active Site

The binding of quinaprilat to the active site of ACE involves a series of specific interactions with key amino acid residues. X-ray crystallography studies of the quinaprilat-ACE complex have provided detailed insights into this molecular recognition.

Within the C-domain active site , which is the primary target for blood pressure regulation, quinaprilat's carboxylate group forms a crucial ionic bond with the positively charged zinc ion (Zn²⁺) located at the catalytic center. This interaction is a hallmark of many ACE inhibitors. Additionally, hydrogen bonds and hydrophobic interactions with surrounding amino acid residues further stabilize the binding. Key interacting residues in the C-domain include:

-

Zinc-coordinating residues: His383, His387, and Glu411 directly coordinate with the zinc ion.

-

S1 subsite: Residues such as Ala354, Glu384, and Tyr523 form a pocket that accommodates the phenylpropyl group of quinaprilat.

-

S2' subsite: Residues like Gln281, Lys511, and Tyr520 interact with the tetrahydroisoquinoline moiety of quinaprilat.

In the N-domain active site , quinaprilat also establishes a network of interactions. While there is a high degree of homology between the N- and C-domain active sites, subtle differences in amino acid composition lead to variations in inhibitor binding. The key interacting residues in the N-domain include:

-

Zinc-coordinating residues: His361, His365, and Glu389.

-

S1 subsite: Residues such as Ala332 and Tyr501.

-

S2' subsite: Residues like Gln259 and His491.

Pharmacokinetics of Quinapril and Quinaprilat

The clinical efficacy of quinapril is dependent on its conversion to quinaprilat. The pharmacokinetic profiles of both the prodrug and its active metabolite have been well-characterized.

| Parameter | Quinapril | Quinaprilat |

| Time to Peak (Tmax) | ~1 hour[1] | ~2 hours[1] |

| Elimination Half-life (t½) | ~0.8 hours[1] | ~1.9 - 3 hours[1] |

| Plasma Clearance | 1850 mL/min[1] | 220 mL/min[1] |

| Protein Binding | ~97% | ~97% |

| Route of Elimination | Primarily renal excretion of metabolites | Primarily renal excretion (up to 96% of IV dose) |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of quinaprilat's interaction with ACE.

ACE Inhibition Assay (IC50 Determination)

A common method to determine the IC50 value of an ACE inhibitor is a fluorescence-based assay.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-p-nitro-Phe-Pro-OH)

-

Quinaprilat hydrochloride

-

Tris buffer (0.150 M, pH 8.3) containing 1.125 M NaCl

-

Enzyme buffer (0.150 M Tris buffer, pH 8.3) containing 0.1 mM ZnCl2

-

96-well microplate (black)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of quinaprilat in ultrapure water and create a series of dilutions to be tested.

-

In a 96-well microplate, add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells.

-

Add 40 µL of the different quinaprilat dilutions to the sample wells. Add 40 µL of ultrapure water to the control wells.

-

Add 80 µL of ultrapure water to the blank wells.

-

Initiate the enzymatic reaction by adding 160 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the quinaprilat concentration and fitting the data to a sigmoidal dose-response curve.[2][3]

X-ray Crystallography of the Quinaprilat-ACE Complex

Determining the three-dimensional structure of the quinaprilat-ACE complex is achieved through X-ray crystallography. This typically involves co-crystallization of the protein and the inhibitor.

General Protocol:

-

Protein Purification: Human testicular ACE (tACE), which is nearly identical to the C-domain of somatic ACE, is expressed and purified to homogeneity.

-

Complex Formation: The purified ACE is incubated with a molar excess of quinaprilat to ensure saturation of the active site.

-

Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) at a constant temperature. This involves mixing the complex with a precipitant solution containing salts, polymers (like PEG), and buffers at different concentrations.

-

Crystal Harvesting and Data Collection: Once suitable crystals have grown, they are cryo-protected and flash-frozen in liquid nitrogen. The crystals are then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model of the protein and the inhibitor is then built into the electron density map and refined to obtain the final, high-resolution three-dimensional structure.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat on ACE.

Experimental Workflow: ACE Inhibition Assay

Caption: Workflow for determining the IC50 of quinaprilat in an ACE inhibition assay.

Logical Relationship: Quinaprilat Binding to ACE Active Site

Caption: Key interactions between quinaprilat and the ACE C-domain active site.

References

A Technical Guide to the Synthesis and Chemical Properties of Quinaprilat Hydrochloride

Introduction

Quinapril hydrochloride is the hydrochloride salt of quinapril, an ethyl ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] Following oral administration, quinapril is rapidly de-esterified in the body to its principal and active metabolite, quinaprilat.[1][3] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1][4] This inhibition leads to vasodilation and is the primary mechanism behind its efficacy in treating hypertension and congestive heart failure.[5][6]

This technical guide provides an in-depth overview of the synthesis of quinapril hydrochloride and the chemical and physical properties of both the prodrug and its active metabolite, quinaprilat. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Synthesis of Quinapril Hydrochloride

The synthesis of quinapril hydrochloride typically involves the coupling of two key intermediates, followed by the removal of a protecting group and salt formation. A common method involves reacting an N-carboxyanhydride derivative with a protected tetrahydroisoquinoline-3-carboxylic acid ester.[7][8] This approach yields a protected quinapril intermediate, which is then deprotected and treated with hydrochloric acid to produce the final amorphous quinapril hydrochloride salt in high yield.[8][9]

Caption: General synthesis pathway for Quinapril Hydrochloride.

Experimental Protocol: Synthesis of Amorphous Quinapril Hydrochloride

The following protocol is a representative synthesis adapted from patent literature.[7][8]

-

Coupling Reaction:

-

To a suitable reactor, charge (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester (THIQ tert-butyl ester) and a solvent such as toluene.

-

Add a catalytic amount of a weak acid, like acetic acid.

-

Slowly add a solution of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester in toluene to the reactor.

-

Maintain the reaction temperature between 25°C and 35°C. Carbon dioxide will be generated during the reaction.

-

Stir the mixture until the conversion of the THIQ tert-butyl ester to quinapril tert-butyl ester is substantially complete (e.g., >99.9%), as monitored by a suitable chromatographic method (e.g., HPLC).

-

Cool the reaction mixture to between 15°C and 25°C.

-

-

Deprotection and Salt Formation:

-

To the resulting solution of quinapril tert-butyl ester, introduce anhydrous hydrochloric acid. This can be done by bubbling HCl gas or adding a solution of HCl in a suitable solvent.

-

The reaction is carried out at approximately room temperature in an aprotic or protic solvent (e.g., toluene, acetic acid).

-

The removal of the tert-butyl protecting group yields quinapril hydrochloride in solution.

-

-

Isolation and Purification:

-

Add an anti-solvent, such as acetone, to the solution to precipitate the product.

-

Cool the mixture to a temperature between 0°C and 10°C for at least 2 hours to ensure complete crystallization.

-

Isolate the crystalline solvate of quinapril hydrochloride by filtration (e.g., centrifugation).

-

Wash the crystals with cold acetone.

-

The isolated solvate can be recrystallized from a polar aprotic solvent, such as acetonitrile, and subsequently dried under vacuum. During the drying process, the crystalline solvate is converted to amorphous quinapril hydrochloride.

-

Quinaprilat: The Active Metabolite

Quinaprilat is the biologically active form of the drug, responsible for ACE inhibition.[4] It is a dicarboxylic acid formed in vivo by the hydrolysis of the ethyl ester group of quinapril.[4] This conversion can also be achieved in a laboratory setting through standard ester hydrolysis (saponification) methods.

Caption: Conversion of Quinapril to its active form, Quinaprilat.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of both quinapril hydrochloride and quinaprilat is essential for formulation development, stability testing, and ensuring bioavailability.

Quantitative Data Summary

The key quantitative properties are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Quinapril Hydrochloride

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₅H₃₀N₂O₅ · HCl | [1] |

| Molecular Weight | 475.0 g/mol | [5][10] |

| Appearance | White to off-white amorphous powder | [1][2] |

| Melting Point | 120-130 °C | [5][11] |

| Solubility | Freely soluble in aqueous solvents | [1][2] |

| H₂O: ≥ 50 mg/mL | [3] | |

| DMSO: ≥ 100 mg/mL | [3] | |

| pKa (Strongest Basic) | 5.2 (Predicted) | [6][12] |

| logP | 1.96 (Predicted) |[12] |

Table 2: Physicochemical Properties of Quinaprilat

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₅ | [4][13] |

| Molecular Weight | 410.5 g/mol | [4] |

| Appearance | Crystalline Solid | [13] |

| Melting Point | 166-168 °C | [13] |

| Solubility | DMSO: ≥ 23 mg/mL | [13] |

| pKa (Strongest Acidic) | 3.7 (Predicted for Quinapril) | [6][12] |

| XLogP3 | 0.5 |[4] |

Stability and Degradation

Quinapril hydrochloride is known to be unstable, particularly in the presence of elevated humidity and temperature.[14] It undergoes two primary degradation pathways:

-

Hydrolysis: The ester group is hydrolyzed to form the active diacid, quinaprilat.[15]

-

Intramolecular Cyclization: An intramolecular reaction leads to the formation of a diketopiperazine derivative, an inactive impurity.[15][16]

The formation of these degradation products is a critical consideration for the formulation and storage of pharmaceutical products containing quinapril hydrochloride.[2][16]

Caption: Primary degradation pathways of Quinapril Hydrochloride.

Experimental Protocols for Characterization

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol outlines a general method for assessing the stability of quinapril hydrochloride in the presence of excipients, based on published studies.[14]

-

Standard Solution Preparation:

-

Prepare stock standard solutions of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative (e.g., ~10⁻⁴ mole/L) by dissolving accurately weighed amounts in methanol.

-

Store stock solutions in the dark at 2-8°C.

-

Prepare mixed working standard solutions by diluting the stock solutions in methanol for calibration.

-

-

Sample Preparation:

-

Prepare binary mixtures of quinapril hydrochloride with a selected excipient (e.g., lactose, magnesium stearate) in a defined ratio (e.g., 1:4).

-

Homogenize the mixtures.

-

-

Forced Degradation (Aging Test):

-

Place the prepared samples in controlled environment chambers at specified conditions (e.g., 318 K / 76.4% Relative Humidity and 318 K / 0% Relative Humidity).

-

Withdraw samples at predetermined time intervals for analysis.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a phosphate buffer solution (e.g., pH 2.0). The mobile phase could be a gradient or isocratic mixture of this buffer with an organic solvent like acetonitrile.

-

Column: Use a suitable reverse-phase column (e.g., C18).

-

Detection: Set the UV detector to an appropriate wavelength for quantifying all three compounds.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Quantify the amounts of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative in each sample by comparing peak areas to the calibration curve generated from the standard solutions.

-

Determine the degradation kinetics by plotting the concentration of quinapril hydrochloride versus time. The decomposition often follows a first-order reaction model.[15]

-

Caption: Experimental workflow for HPLC-based stability studies.

References

- 1. drugs.com [drugs.com]

- 2. DailyMed - QUINAPRIL tablet [dailymed.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 8. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 9. WO2004087671A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]

- 10. QUINAPRIL HCL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. anaxlab.com [anaxlab.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Quinaprilat|lookchem [lookchem.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

Quinaprilat: An In-depth Technical Guide on the Active Metabolite of Quinapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. It delves into its pharmacokinetics, mechanism of action, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Quinapril is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril in the management of hypertension and heart failure.[2][3] Its mechanism of action centers on the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3] This guide will explore the core scientific principles of quinaprilat, from its formation to its pharmacological effects.

Physicochemical and Pharmacokinetic Properties

The biotransformation of quinapril to quinaprilat is a critical step for its therapeutic activity. The physicochemical and pharmacokinetic properties of both compounds are summarized below.

Table 1: Physicochemical Properties of Quinapril and Quinaprilat

| Property | Quinapril | Quinaprilat | Reference(s) |

| Molecular Formula | C25H30N2O5 | C23H26N2O5 | [4][5] |

| Molecular Weight | 438.5 g/mol | 410.5 g/mol | [4][5] |

| LogP | 1.2 | 0.5 | [4][5] |

| Topological Polar Surface Area | 95.9 Ų | 106.94 Ų | [4][6] |

| Hydrogen Bond Donors | Not Specified | 3 | [6] |

| Hydrogen Bond Acceptors | Not Specified | 7 | [6] |

| Rotatable Bonds | Not Specified | 9 | [6] |

Table 2: Pharmacokinetic Parameters of Quinapril and Quinaprilat

| Parameter | Quinapril | Quinaprilat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2.5 hours | [4] |

| Plasma Protein Binding | ~97% | ~97% | [3] |

| Elimination Half-life | Not Specified | ~2-3 hours (initial phase), ~25 hours (terminal phase) | [4][7] |

| Route of Elimination | Primarily metabolized | Primarily renal excretion (up to 96% of an IV dose) | [4] |

| Bioavailability of Quinapril | 50-80% | - | [4] |

Mechanism of Action: ACE Inhibition

Quinaprilat exerts its pharmacological effects by potently and competitively inhibiting ACE. This enzyme is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[3] Furthermore, ACE is also involved in the degradation of bradykinin, a vasodilator.[8]

The Renin-Angiotensin-Aldosterone System (RAAS)

The inhibition of ACE by quinaprilat disrupts the RAAS cascade, leading to:

-

Decreased Angiotensin II levels: This results in reduced vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance.

-

Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex. This, in turn, reduces sodium and water retention and promotes potassium retention.

-

Increased Bradykinin levels: By inhibiting the degradation of bradykinin, quinaprilat potentiates its vasodilatory effects.[8]

The following diagram illustrates the metabolic activation of quinapril and the mechanism of ACE inhibition by quinaprilat.

Interaction with Bradykinin and Substance P Signaling

The inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the antihypertensive effect through vasodilation.[8] Substance P, another peptide metabolized by ACE, is also affected. The interplay between ACE inhibitors, bradykinin, and substance P is complex and can influence various physiological responses, including pain and inflammation.[9][10]

The following diagram depicts the signaling pathway affected by ACE inhibition.

Experimental Protocols

The evaluation of quinaprilat's efficacy involves a range of in vitro and in vivo experimental protocols.

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of quinaprilat against ACE.

Methodology (using Hippuryl-Histidyl-Leucine - HHL as substrate): [1]

-

Reagent Preparation:

-

Prepare a solution of rabbit lung ACE (e.g., 100 mU/mL) in a suitable buffer (e.g., 0.1 M sodium borate buffer with 0.3 M NaCl, pH 8.3).

-

Prepare a solution of the substrate HHL (e.g., 5 mM) in the same buffer.

-

Prepare various concentrations of quinaprilat.

-

Prepare a stopping solution (e.g., 1 M HCl).

-

Prepare an extraction solvent (e.g., ethyl acetate).

-

-

Assay Procedure:

-

In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with varying concentrations of quinaprilat (or buffer for control) at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the hippuric acid (HA) formed into the organic solvent by vortexing and centrifugation.

-

Measure the absorbance of the organic layer containing HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each quinaprilat concentration using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

-

Plot the percentage of inhibition against the logarithm of the quinaprilat concentration and determine the IC50 value from the resulting dose-response curve.

-

Alternative Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) can also be used as a substrate, where the decrease in absorbance at 340 nm upon hydrolysis is monitored.[11][12]

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effect of quinaprilat in a genetic model of hypertension.

Methodology:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

Blood Pressure Measurement:

-

Acclimatize the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.

-

Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.[13]

-

-

Drug Administration:

-

Administer quinapril orally by gavage at various doses. A vehicle control group should be included.

-

-

Post-Dose Monitoring:

-

Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and duration of the antihypertensive effect.

-

-

Data Analysis:

-

Calculate the change in SBP from baseline for each treatment group at each time point.

-

Compare the blood pressure reduction between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Experimental and logical Workflows

The development and evaluation of an ACE inhibitor like quinaprilat follow a structured workflow, from initial screening to in vivo efficacy studies.

The following diagram outlines a typical experimental workflow for evaluating a potential ACE inhibitor.

Conclusion

Quinaprilat, the active metabolite of quinapril, is a potent and effective ACE inhibitor that plays a crucial role in the management of cardiovascular diseases. Its well-characterized pharmacokinetic profile and mechanism of action provide a solid foundation for its clinical use. The experimental protocols detailed in this guide offer a framework for the continued research and development of novel ACE inhibitors. A thorough understanding of the intricate signaling pathways affected by quinaprilat is essential for optimizing its therapeutic benefits and exploring new applications. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the field of cardiovascular pharmacology.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quinaprilat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Interaction of bradykinin with substance P on vascular permeability and pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. sorachim.com [sorachim.com]

- 13. Angiotensin converting activity assessed in vivo is increased in hereditary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Quinaprilat Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies from preclinical investigations.

Introduction

Quinapril hydrochloride is an orally active, non-sulfhydryl prodrug that is rapidly de-esterified in the body to its principal and pharmacologically active metabolite, quinaprilat.[1][2][3][4] Quinaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] Its therapeutic effects in treating hypertension and heart failure stem primarily from this enzymatic inhibition.[3][5] This document focuses on the preclinical data that has elucidated the pharmacological profile of quinaprilat.

Mechanism of Action

Quinaprilat exerts its pharmacological effects by competitively inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][5][6][7] Angiotensin II is a primary regulator of blood pressure, causing vasoconstriction, stimulating the release of aldosterone (which promotes sodium and water retention), and inducing vascular smooth muscle cell proliferation.[3][6][7]

By inhibiting ACE, quinaprilat leads to:

-

Reduced formation of Angiotensin II: This results in vasodilation and a decrease in total peripheral vascular resistance, thereby lowering blood pressure.[1][2]

-

Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to lower aldosterone secretion, which in turn promotes natriuresis and a mild diuresis, contributing to the blood pressure-lowering effect.[2][6][7]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the therapeutic effects of quinaprilat through vasodilation.[3][7]

The antihypertensive activity of quinaprilat is strongly correlated with the inhibition of tissue ACE, particularly in the vasculature, rather than just plasma ACE.[1][8]

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.

Preclinical Pharmacodynamics

The pharmacodynamic effects of quinapril and its active metabolite, quinaprilat, have been extensively studied in various animal models.

Antihypertensive Efficacy

Quinapril has demonstrated significant antihypertensive effects in both high-renin and normal-renin models of hypertension.[1][2][9] It effectively lowers blood pressure in 2-kidney, 1-clip renal hypertensive rats (2K-RHR), spontaneously hypertensive rats (SHR), and diuretic-treated dogs.[1][2][9][10] However, consistent with its mechanism of action, quinapril shows little to no effect in low-renin models, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.[1][2][9] In comparative studies, the antihypertensive potency and duration of action of quinapril were found to be comparable to or greater than enalapril and significantly stronger than captopril in rat models.[10] No tolerance to the antihypertensive effects was observed in spontaneously hypertensive rats after 14 consecutive days of treatment.[1][11]

Hemodynamic Effects

In hemodynamic studies in dogs, quinapril was shown to decrease total peripheral and renal vascular resistance.[2][9] At doses that did not significantly alter mean arterial blood pressure, quinaprilat produced natriuresis and mild diuresis.[2][9]

Cardiac Effects

Preliminary data from studies in cardiomyopathic hamsters suggest that quinapril can prevent the decline in left ventricular contractile function and slow the progression of left ventricular failure.[1][11]

Quantitative Pharmacodynamic Data

| Animal Model | Route of Administration | Dose Range | Key Pharmacodynamic Effect | Reference(s) |

| 2-Kidney, 1-Clip Renal Hypertensive Rats | Oral (p.o.) | 0.1 - 1.0 mg/kg | Dose-related and sustained antihypertensive action. | [10] |

| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | Not specified | Dose-dependent reduction in blood pressure. | [10] |

| Normotensive Rats | Oral (p.o.) | 30 mg/kg | Lowered blood pressure and increased heart rate. | [10] |

| Diuretic-treated Dogs | Not specified | Not specified | Lowered blood pressure. | [1][2] |

| Rabbit Aorta (in vitro) | Not applicable | Not specified | Inhibition of angiotensin I-induced contractions. | [1] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of quinapril and quinaprilat has been characterized in several preclinical species.

Absorption and Distribution

Oral absorption of quinapril is rapid in rats, dogs, and monkeys.[2][9] Following absorption, there is extensive distribution to most tissues, with the notable exception of the brain.[1][2][9] Approximately 97% of both quinapril and quinaprilat in circulation are bound to plasma proteins.[4][5]

Metabolism and Excretion

Quinapril is rapidly and extensively metabolized to quinaprilat through de-esterification.[1][2][5] Metabolism to other compounds is not extensive.[1][2][9] Quinaprilat is primarily eliminated through renal excretion.[4][12][13][14]

Pharmacokinetic Parameters

The plasma concentration-time profiles for radiolabeled quinapril exhibit a polyexponential decay with a prolonged terminal phase at low concentrations across species.[2][9] Quinaprilat has a relatively short elimination half-life of approximately 2-3 hours.[12][13][14] However, it binds potently to and dissociates slowly from ACE, which allows for a sustained duration of action and supports once-daily dosing.[8][12][13]

| Species | Route | Compound | T½ (half-life) | Cmax (max concentration) | Tmax (time to max conc.) | Bioavailability | Reference(s) |

| Horse | IV | Quinapril | 0.694 h | - | - | - | [15] |

| Horse | IV | Quinaprilat | 1.734 h | 145 ng/mL | 0.167 h | - | [15] |

| Horse | Oral | Quinapril | - | - | - | <5% | [15] |

| Human | Oral | Quinapril | - | - | <1 hour | ~60% | [4][5] |

| Human | Oral | Quinaprilat | ~2 hours | - | ~2.5 hours | - | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for key experiments.

In Vitro ACE Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50).

Protocol Outline:

-

Reagent Preparation: Prepare solutions of ACE enzyme, a synthetic substrate (e.g., FAPGG or HHL), and various concentrations of the test inhibitor (quinaprilat).[16][17][18]

-

Incubation: Pre-incubate the ACE enzyme with the inhibitor solution for a set period at 37°C. A control group with no inhibitor is included.[18]

-

Reaction Initiation: Add the ACE substrate to the enzyme-inhibitor mixture to start the enzymatic reaction.[18]

-

Detection: Monitor the rate of substrate degradation or product formation over time. This is often measured by a change in absorbance or fluorescence using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[18]

Caption: Experimental workflow for an in vitro ACE inhibition assay.

In Vivo Antihypertensive Activity Assessment

This protocol assesses the blood pressure-lowering effects of a compound in a hypertensive animal model.

Protocol Outline (using Spontaneously Hypertensive Rats - SHR):

-

Animal Acclimation: Acclimate male SHRs to laboratory conditions and train them for blood pressure measurement to minimize stress-induced variations.

-

Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.

-

Drug Administration: Administer quinapril hydrochloride orally (p.o.) via gavage at various doses. A vehicle control group receives the formulation vehicle only.[10]

-

Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[10]

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine significance.

Caption: Experimental workflow for in vivo antihypertensive activity assessment.

Preclinical Safety Pharmacology

The preclinical safety profile of quinapril is similar to that of other ACE inhibitors.[1][2][9] Core safety pharmacology studies typically assess the effects on the central nervous, cardiovascular, and respiratory systems. Long-term toxicology studies have established that quinapril is not teratogenic, carcinogenic, or mutagenic.[1][2][9][12][13] As with all ACE inhibitors, administration during pregnancy is contraindicated due to the risk of fetal and neonatal morbidity and mortality.[12][13] Overall, quinapril is well-tolerated in a variety of preclinical safety screens.[2][9]

Conclusion

Preclinical studies have thoroughly characterized quinaprilat as a potent and specific inhibitor of angiotensin-converting enzyme. Its pharmacological action translates into effective blood pressure reduction in relevant animal models of hypertension, primarily through the inhibition of the renin-angiotensin-aldosterone system. The pharmacokinetic profile, marked by rapid conversion from the prodrug quinapril and a prolonged duration of action due to tight binding to tissue ACE, supports its clinical utility. The comprehensive preclinical data, including a favorable safety profile, have provided a solid foundation for the successful clinical development of quinapril for the treatment of hypertension and heart failure.

References

- 1. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 7. ClinPGx [clinpgx.org]

- 8. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinaprilat: a review of its pharmacokinetics, pharmacodynamics, toxicological data and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, quinaprilat, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACE-inhibitory activity assay: IC50 [protocols.io]

- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 18. 4.3. Angiotensin 1-Converting Enzyme (ACE) Inhibition Activity [bio-protocol.org]

molecular structure and IUPAC name of quinaprilat hydrochloride

An In-depth Technical Guide to the Molecular Structure and Chemistry of Quinaprilat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is an effective angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, quinaprilat.[2][3] The commercially available form of the drug is typically quinapril hydrochloride, which facilitates its formulation and absorption.[1] Quinaprilat is the pharmacologically active dicarboxylic acid metabolite that exerts the therapeutic effect by inhibiting ACE.[4] This guide provides a detailed overview of the molecular structure, IUPAC nomenclature, and relevant chemical data for quinapril, its active metabolite quinaprilat, and the hydrochloride salt form.

Molecular Structure and IUPAC Name

The therapeutic action of quinapril is dependent on its in vivo hydrolysis to quinaprilat. The key structural difference is the conversion of the ethyl ester group in quinapril to a carboxylic acid group in quinaprilat.

Quinapril Hydrochloride

Quinapril hydrochloride is the hydrochloride salt of the prodrug quinapril.[1]

-

Molecular Formula : C₂₅H₃₁ClN₂O₅[1]

-

IUPAC Name : (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2]

Quinaprilat

Quinaprilat is the active metabolite of quinapril and is responsible for the inhibition of the angiotensin-converting enzyme.[4]

-

Molecular Formula : C₂₃H₂₆N₂O₅[4]

-

IUPAC Name : (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[4]

Physicochemical Data

The following table summarizes key quantitative data for quinapril hydrochloride and its active metabolite, quinaprilat.

| Property | Quinapril Hydrochloride | Quinaprilat |

| Molecular Weight | 474.98 g/mol | 410.5 g/mol |

| Monoisotopic Mass | 474.192149819 Da | 410.18417193 Da |

| CAS Number | 82586-55-8 | 82768-85-2 |

| Polar Surface Area | 95.9 Ų | 107 Ų |

| Protein Binding | 97% (for both quinapril and quinaprilat)[3] | 97% (for both quinapril and quinaprilat)[3] |

| Melting Point | 120-130 °C[5] | Not specified |

| Water Solubility | 0.0085 mg/mL (predicted for quinapril) | Not specified |

| logP (predicted) | 1.4 (predicted for quinapril)[6] | 0.5 (predicted) |

Metabolic Conversion of Quinapril to Quinaprilat

The conversion of quinapril to quinaprilat is a critical step for its pharmacological activity. This process primarily occurs in the liver and involves the hydrolysis of the ethyl ester group.

Metabolic activation of quinapril to quinaprilat.

Experimental Protocols

Synthesis of Quinapril Hydrochloride

A patented method for the synthesis of quinapril hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently treated with an acid to produce quinapril or an acid addition salt, such as quinapril hydrochloride. The final product can be crystallized from a solution, for example, by adding acetone to a solution of quinapril hydrochloride to promote the crystallization of the acetone solvate. The crystals are then isolated, for instance by centrifugation, washed with a solvent like acetone, and dried under vacuum.

Analytical Determination of Quinapril and Quinaprilat

A CZE method has been optimized for the analysis of quinapril and quinaprilat in urine and pharmaceutical preparations.[7]

-

Instrumentation : A fused-silica capillary is used for the separation.

-

Electrolyte : The running electrolyte consists of a 60 mM borate buffer solution at a pH of 9.5.[7]

-

Sample Preparation (Urine) : Urine samples require a pre-extraction step using C8 solid-phase extraction cartridges.[7]

-

Analysis Time : The separation of both analytes and an internal standard can be achieved in under 5 minutes.[7]

-

Detection Limits : The reported detection limits are 75 ng/mL for quinapril and 95 ng/mL for quinaprilat.[7]

An HPLC method has been developed for the determination of quinapril in tablet dosage forms.[8]

-

Column : An Inertsil C18 column (150 x 4.6 mm, 5 µm) is used for chromatographic separation.[8]

-

Mobile Phase : The mobile phase is a mixture of 40 volumes of a mixed phosphate buffer (KH₂PO₄ + K₂HPO₄, pH adjusted to 6.5 with orthophosphoric acid) and 60 volumes of acetonitrile.[8]

-

Detection : The detection wavelength is set at 239 nm.[8]

-

Validation : The method has been validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[8]

Conclusion

Quinapril hydrochloride serves as a prodrug that is efficiently converted in the body to its active metabolite, quinaprilat. Understanding the distinct molecular structures, physicochemical properties, and analytical methodologies for both compounds is crucial for researchers and professionals in drug development and quality control. The provided data and protocols offer a comprehensive technical overview to support further research and application of this important ACE inhibitor.

References

- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinapril - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Determination of the angiotensin-converting enzyme inhibitor quinapril and its metabolite quinaprilat in pharmaceuticals and urine by capillary zone electrophoresis and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinaprilat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of quinaprilat, presents detailed experimental methodologies, and visualizes core processes to support further research and development in this area.

Introduction

Quinapril hydrochloride is a prodrug that, upon oral administration, is rapidly de-esterified in the body to its principal active metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril, which include the management of hypertension and congestive heart failure.[1][3] The primary mechanism of action involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[1] Understanding the in vivo behavior of quinaprilat is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetics of Quinaprilat

The pharmacokinetic profile of quinaprilat is characterized by its formation from the rapid absorption and hydrolysis of quinapril, followed by its elimination primarily through renal excretion.

2.1 Absorption and Conversion

Following oral administration, quinapril is rapidly absorbed, with peak plasma concentrations of the parent drug occurring within one hour.[3][4] The extent of absorption is estimated to be at least 60%, based on the recovery of quinapril and its metabolites in urine.[4] Administration with a high-fat meal can moderately reduce the rate and extent of quinapril absorption by approximately 25-30%.[4] After absorption, quinapril undergoes extensive and rapid de-esterification, primarily in the liver, to form quinaprilat.[2][5] This conversion is efficient, with about 38% of an oral dose of quinapril being converted to quinaprilat.[4] Peak plasma concentrations of quinaprilat are typically observed approximately 2 hours after the oral administration of quinapril.[4][6]

2.2 Distribution

Quinaprilat exhibits widespread distribution to most tissues, with the notable exception of the brain. Both quinapril and quinaprilat are highly bound to plasma proteins, with a binding of approximately 97%.[1][3] This high degree of protein binding can influence the drug's distribution and elimination characteristics.

2.3 Metabolism

The primary metabolic pathway for quinapril is its hydrolysis to the active diacid metabolite, quinaprilat.[2] Metabolism to other compounds is not extensive.[2][6] Two minor, inactive diketopiperazine metabolites of quinapril have also been identified in both plasma and urine.[6]

2.4 Excretion

Quinaprilat is eliminated primarily through renal excretion.[3][4] Following an intravenous dose of quinaprilat, up to 96% is excreted in the urine.[1][4] After oral administration of radiolabeled quinapril, approximately 61% of the radioactivity is recovered in the urine and 37% in the feces.[6] The elimination of quinaprilat from plasma is characterized by an initial half-life of about 2-3 hours, which is associated with the clearance of the unbound drug.[4][7] There is also a prolonged terminal elimination phase with a half-life of about 25 hours, which is thought to be due to the slow dissociation of quinaprilat from its high-affinity binding sites on ACE.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for quinapril and its active metabolite, quinaprilat, in humans.

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat After Oral Administration

| Parameter | Quinapril | Quinaprilat | Reference(s) |

| Tmax (Time to Peak Concentration) | ~1 hour | ~2 hours | [4][6] |

| Elimination Half-life (t½) | ~0.8 hours (apparent) | ~2-3 hours (initial), ~25 hours (terminal) | [4][6][7] |

| Plasma Protein Binding | ~97% | ~97% | [1][3] |

| Apparent Plasma Clearance | 1,850 mL/min | 220 mL/min | [6] |

Table 2: Excretion Profile After Oral Administration of Quinapril

| Excretion Route | Percentage of Dose | Components | Reference(s) |

| Urine | ~61% | Quinapril, Quinaprilat, other metabolites | [6] |

| Feces | ~37% | Unabsorbed drug, biliary excretion | [6][7] |

Experimental Protocols

The in vivo pharmacokinetic evaluation of quinaprilat typically involves the administration of quinapril to subjects, followed by the collection and analysis of biological samples over a defined period.

4.1 In Vivo Study Design

A common experimental design for assessing the pharmacokinetics of quinaprilat in human subjects is as follows:

-

Subject Recruitment : Healthy, normotensive adult volunteers are recruited. Subjects with a history of renal or hepatic impairment are typically excluded.

-

Drug Administration : A single oral dose of quinapril hydrochloride (e.g., 20 mg) is administered to the subjects.[8]

-

Sample Collection :

-

Blood Samples : Venous blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Samples : Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for at least 24 hours to assess renal clearance.[8]

-

-

Pharmacokinetic Analysis : Plasma concentration-time data for quinapril and quinaprilat are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life using non-compartmental analysis.

4.2 Bioanalytical Methodology

The simultaneous determination of quinapril and quinaprilat in plasma is crucial for pharmacokinetic studies. A highly sensitive and specific method utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is commonly employed.[9]

-

Sample Preparation : A simple one-step protein precipitation method is often used. An internal standard (e.g., lisinopril) is added to a plasma sample (e.g., 250 µL), followed by a precipitating agent like acetonitrile.[9][10] The sample is vortexed and centrifuged to separate the precipitated proteins.

-

Chromatographic Separation : The supernatant is injected into a UPLC system equipped with a C18 column. Isocratic elution with a mobile phase, such as a mixture of 0.5% formic acid and acetonitrile, is used to separate quinapril, quinaprilat, and the internal standard.[9][10]

-

Mass Spectrometric Detection : Detection is performed using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the multiple reaction monitoring (MRM) mode.[9] This allows for highly selective and sensitive quantification of the analytes. The method is validated for linearity, precision, accuracy, and recovery.[9]

Factors Influencing Pharmacokinetics

Renal Impairment : The pharmacokinetics of quinaprilat are significantly affected by renal function because it is primarily eliminated by the kidneys.[8] In patients with renal insufficiency, the elimination half-life of quinaprilat is prolonged, and plasma concentrations (Cmax and AUC) are increased.[8][11] Consequently, dosage adjustments of quinapril may be necessary for patients with impaired renal function to avoid drug accumulation.[8]

Conclusion

Quinaprilat, the active metabolite of quinapril hydrochloride, is a potent ACE inhibitor with a well-characterized pharmacokinetic profile. It is formed rapidly following the oral administration of its prodrug and is primarily eliminated by the kidneys. The high-affinity binding of quinaprilat to ACE results in a prolonged duration of action, allowing for once-daily dosing. A thorough understanding of its in vivo disposition, particularly the influence of renal function, is essential for its safe and effective clinical use in the treatment of cardiovascular diseases. The methodologies outlined in this guide provide a robust framework for conducting further preclinical and clinical evaluations.

References

- 1. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quinapril Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 5. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent ACE Inhibitor: A Technical Chronicle of Quinaprilat's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the discovery and development of quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). From its rational design and synthesis to its extensive preclinical and clinical evaluation, this document provides a comprehensive technical overview for professionals in the field of drug discovery and development.

The Dawn of a New ACE Inhibitor: Discovery and Rationale

Quinaprilat emerged from the second wave of ACE inhibitor development in the 1980s, a period focused on improving upon the first-generation drugs like captopril. The primary goals were to enhance potency, duration of action, and tissue penetration while minimizing side effects. Quinapril, the prodrug of quinaprilat, was patented in 1980 and subsequently received FDA approval for medical use in 1989.

The design of quinaprilat was rooted in a deep understanding of the structure-activity relationships (SAR) of ACE inhibitors. Key structural features were incorporated to optimize its binding to the ACE active site. These include a carboxyl group for interaction with the zinc ion in the enzyme's active site, a hydrophobic ring system to occupy a hydrophobic pocket, and a proline-mimicking tetrahydroisoquinoline moiety to enhance binding affinity. Quinapril itself is the ethyl ester prodrug, designed to increase oral bioavailability, which is then hydrolyzed in the body to the active diacid metabolite, quinaprilat.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Quinaprilat exerts its therapeutic effects by potently and specifically inhibiting the angiotensin-converting enzyme. ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, quinaprilat prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to a cascade of beneficial effects, including vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure.

Quantitative Assessment of ACE Inhibition

The potency of quinaprilat as an ACE inhibitor has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| ACE Inhibitor | Tissue | IC50 (nM) |

| Quinaprilat | Plasma | 0.033 - 0.036[1] |

| Quinaprilat | Lung Homogenate | 0.21 - 0.27[1] |

| Lisinopril | Plasma | 0.011 - 0.019[1] |

| Lisinopril | Lung Homogenate | 0.009 - 0.018[1] |

| Captopril | Plasma | 7.89 - 14.78[1] |

| Captopril | Lung Homogenate | 2.56 - 2.94[1] |

Pharmacokinetic Profile

The clinical efficacy of an ACE inhibitor is significantly influenced by its pharmacokinetic properties. Quinapril is well-absorbed orally and rapidly converted to quinaprilat.

| Parameter | Quinapril | Quinaprilat |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours |

| Elimination Half-life | ~1 hour | ~2-3 hours |

| Protein Binding | ~97% | ~97% |

| Bioavailability of Quinapril | ~60% | - |

Preclinical and Clinical Development

Extensive preclinical studies in various animal models demonstrated the antihypertensive efficacy and safety of quinapril. These studies were followed by a robust clinical development program.

Preclinical Evaluation

In preclinical trials, quinapril was shown to be a potent, orally active antihypertensive agent. Long-term studies in animals indicated that quinapril is not carcinogenic, mutagenic, or teratogenic.

| Study Type | Animal Model | Key Findings |

| Efficacy | Spontaneously Hypertensive Rats | Sustained blood pressure reduction with no tolerance development. |

| Safety | Rats and Mice | Oral LD50: 3541-4280 mg/kg (rats), 1739-1840 mg/kg (mice). |

Clinical Trials

Clinical trials in humans confirmed the efficacy and safety of quinapril in the treatment of hypertension and congestive heart failure. Comparative studies demonstrated that quinapril's antihypertensive effects are comparable to other ACE inhibitors like captopril and enalapril, often with a favorable side-effect profile.

Experimental Protocols

Chemical Synthesis of Quinaprilat

The synthesis of quinaprilat is achieved through the hydrolysis of its prodrug, quinapril.

Protocol for Hydrolysis of Quinapril to Quinaprilat:

-

Dissolution: Dissolve quinapril hydrochloride in a suitable solvent, such as a mixture of methanol and water.

-

Hydrolysis: Add a solution of a base, such as sodium hydroxide, to the quinapril solution. The reaction mixture is typically stirred at room temperature.

-

Monitoring: The progress of the hydrolysis reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid. The aqueous layer is then extracted with an organic solvent, like ethyl acetate, to remove any unreacted quinapril.

-

Isolation: The aqueous layer containing quinaprilat is then concentrated under reduced pressure.

-

Purification: The crude quinaprilat can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.

In Vitro ACE Inhibition Assay

The following protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).

References

Quinaprilat Hydrochloride: A Comprehensive Profile of its Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability profile of quinaprilat hydrochloride, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details its physical and chemical properties, degradation pathways, and the analytical methodologies used to assess its stability.

Core Physical and Chemical Properties

This compound is a white to off-white amorphous powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C25H31ClN2O5 | [1] |

| Molecular Weight | 475.0 g/mol | [1] |

| Appearance | White to off-white amorphous powder | [1] |

| Melting Point | 120-130°C | [2] |

| Solubility | Soluble in water (31 mg/mL), methanol, and chloroform; almost insoluble in ethyl acetate or ether. | [2][3] |

| pKa (Strongest Acidic) | 3.7 | [4] |

| pKa (Strongest Basic) | 5.2 | [4] |

| Specific Rotation | +13.0° to +17.0° (c=20mg/mL in methanol) | [3] |

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and humidity.

Degradation Pathways

The principal degradation reactions of this compound are:

-

Hydrolysis: The ester group in the quinapril molecule is hydrolyzed to its active metabolite, quinaprilat. This is a common degradation pathway for ester-containing drugs.[5]

-

Intramolecular Cyclization: Quinapril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative. This pathway is common for dipeptide-like structures.[5][6]

The degradation of quinapril hydrochloride in the solid state has been shown to follow first-order kinetics.[5] The formation of the diketopiperazine impurity is a significant stability concern, particularly at elevated temperatures.[6]

Influence of Environmental Factors

Temperature and Humidity: Increased temperature and relative humidity (RH) significantly accelerate the degradation of quinapril hydrochloride.[5] Studies have shown that in the presence of certain excipients, the degradation rate can be up to 100 times faster in a humid environment compared to the drug alone.[7]

pH: The pH of the environment plays a crucial role in the degradation pathway. In solution, the formation of the diketopiperazine impurity is accelerated by increasing the pH, which facilitates the formation of a zwitterionic form of quinapril that is more prone to cyclization.[6]

Excipients: Pharmaceutical excipients can have a profound impact on the stability of quinapril hydrochloride. Basic excipients, such as magnesium stearate, have been shown to significantly accelerate degradation, particularly in the presence of moisture.[7][8] In contrast, acidic excipients tend to result in greater stability.[7]

Quantitative Stability Data

The following tables summarize the quantitative data available on the degradation kinetics of quinapril hydrochloride under various conditions.

Table 1: Kinetic Parameters for the Degradation of Quinapril Hydrochloride in Tablets

| Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Increased Temperature (333-383 K) and RH (up to 76%) | Follows first-order kinetics | - | [5] |

Table 2: Degradation of Quinapril Hydrochloride in the Presence of Excipients at 318 K

| Excipient | Condition | Observation | Reference |

| Povidone | 76.4% RH | Accelerates degradation | [7] |

| Hydroxypropyl methylcellulose | 76.4% RH | Accelerates degradation | [7] |

| Magnesium Stearate | 76.4% RH | hundredfold faster degradation | [7] |

| Lactose | 76.4% RH | Stabilizes the drug | [7] |

| Povidone, HPMC, HPC | 0% RH | ~tenfold slower degradation than at 76.4% RH | [7] |

| Lactose, Magnesium Stearate | 0% RH (6 months) | No observed degradation | [7] |

Experimental Protocols for Stability Assessment

The stability of this compound is primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[9]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[9]

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to dry heat.

-

Photodegradation: Exposure to UV light.

Stability-Indicating HPLC Methodologies

Several HPLC methods have been developed and validated for the analysis of quinapril and its degradation products. The key parameters of these methods are summarized below.

Table 3: Examples of Stability-Indicating HPLC Methods for Quinapril Hydrochloride

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| Inertsil ODS C18 (150mm x 4.6mm, 5µm) | Phosphate buffer: Acetonitrile (26:74 v/v) | 1.2 mL/min | 210 nm | [9] |

| Inertsil C18 (150 x 4.6 ID, 5µm) | Mixed Phosphate buffer: Acetonitrile (40:60) | - | 239 nm | [10] |

| RP-18 | Acetonitrile and phosphate buffer (pH 4.6) in a gradient mode | - | 216 nm | [11] |

| Hypersil MOS (250 mm x 4 mm ID, 5 mm) | Acetonitrile: Phosphate buffer pH 2.0 (50:50 v/v) | 1.0 mL/min | 220 nm | [7] |

General Experimental Protocol for HPLC Analysis:

-

Sample Preparation: A known concentration of quinapril hydrochloride is prepared in a suitable solvent, typically the mobile phase or a compatible diluent. For solid dosage forms, the tablets are crushed, and the powder is extracted with a solvent.[7][12]

-

Chromatographic Separation: The prepared sample is injected into the HPLC system. The separation of quinapril from its degradation products is achieved on a reverse-phase column using a mobile phase typically consisting of a buffer and an organic modifier.[7][9][10]

-

Detection and Quantification: The separated components are detected using a UV detector at a specific wavelength. The peak areas of quinapril and its degradation products are used to quantify their respective concentrations.[7][9][10]

Conclusion

The stability of this compound is a critical attribute that must be carefully considered during drug development. It is susceptible to degradation via hydrolysis and intramolecular cyclization, with temperature, humidity, pH, and excipients being key influencing factors. The use of validated stability-indicating HPLC methods is essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of pharmaceutical products containing quinapril. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinapril Hydrochloride - LKT Labs [lktlabs.com]

- 3. chembk.com [chembk.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

The Role of Quinaprilat in the Renin-Angiotensin System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). This document provides an in-depth technical guide on the mechanism of action, pharmacokinetics, and pharmacodynamics of quinaprilat within the renin-angiotensin system (RAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and experimental workflows to support research and development in this area.

Introduction to the Renin-Angiotensin System and Quinaprilat

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and cardiovascular function. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator.

Quinaprilat exerts its therapeutic effect by competitively inhibiting ACE. This inhibition leads to a decrease in the production of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. The decreased angiotensin II levels also reduce the secretion of aldosterone, leading to decreased sodium and water retention.

Mechanism of Action of Quinaprilat

Quinaprilat's primary mechanism of action is the potent and specific inhibition of ACE. By blocking this enzyme, quinaprilat disrupts the conversion of angiotensin I to angiotensin II, a key player in blood pressure regulation. This leads to a cascade of effects, including reduced vasoconstriction and lower aldosterone secretion, ultimately resulting in a decrease in blood pressure.

Caption: The Renin-Angiotensin System and the inhibitory action of Quinaprilat.

Quantitative Data on Quinaprilat Efficacy

The following tables summarize key quantitative parameters that define the efficacy of quinaprilat as an ACE inhibitor.

| Parameter | Value | Species | Reference |

| IC50 | 1.8 nM | Human Plasma | |

| Ki | 0.2 nM | Guinea Pig Lung | |

| ACE Inhibition (in vivo) | >90% | Human |

Table 1: In Vitro and In Vivo Efficacy of Quinaprilat

| Pharmacokinetic Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Following oral administration of quinapril | |

| Elimination Half-life (t1/2) | ~2 hours | ||

| Protein Binding | ~97% | Human Plasma |

Table 2: Pharmacokinetic Properties of Quinaprilat

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro efficacy of an ACE inhibitor like quinaprilat.

Caption: Workflow for an in vitro ACE inhibition assay.

Methodology:

-

Preparation of Reagents: Prepare a solution of purified ACE (e.g., from rabbit lung) in a suitable buffer. A synthetic substrate, such as hippuryl-histidyl-leucine (HHL), is also prepared. Serial dilutions of quinaprilat are made to test a range of concentrations.

-

Incubation: The ACE solution is pre-incubated with the various concentrations of quinaprilat for a defined period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a strong acid like HCl.

-

Quantification of Product: The amount of product formed (e.g., hippuric acid from HHL cleavage) is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry after derivatization.

-

Data Analysis: The percentage of ACE inhibition is calculated for each quinaprilat concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in Animal Models

This protocol describes a typical experiment to assess the antihypertensive effects of quinaprilat in vivo.

Caption: Experimental workflow for in vivo assessment of antihypertensive effects.

Methodology:

-

Animal Model: A suitable hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR), is chosen.

-

Acclimatization: Animals are acclimatized to the laboratory conditions and measurement procedures to minimize stress-induced blood pressure variations.

-

Baseline Blood Pressure: Baseline blood pressure is measured using techniques like the tail-cuff method or radiotelemetry for continuous monitoring.

-

Drug Administration: Animals are divided into treatment and control groups. The treatment group receives quinapril (which is converted to quinaprilat in vivo) or quinaprilat directly, while the control group receives a vehicle.

-

Blood Pressure Monitoring: Blood pressure is monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The changes in blood pressure from baseline are calculated for both groups, and statistical analysis is performed to determine the significance of the drug's effect.

Logical Relationship of Quinaprilat's Therapeutic Effect

The following diagram illustrates the logical progression from the administration of quinapril to the ultimate therapeutic outcome of reduced blood pressure.

Caption: Logical flow from Quinapril administration to blood pressure reduction.

Conclusion

Quinaprilat is a highly effective ACE inhibitor that plays a crucial role in the management of hypertension and other cardiovascular diseases. Its potent and specific mechanism of action, coupled with favorable pharmacokinetic properties, makes it a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a framework for further research and development of ACE inhibitors and a deeper understanding of their role in modulating the renin-angiotensin system.

In-Depth Technical Guide: Toxicological Profile of Quinaprilat Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary